molecular formula C25H33NO7 B13472883 Fmoc-PEG5-alcohol

Fmoc-PEG5-alcohol

Cat. No.: B13472883
M. Wt: 459.5 g/mol
InChI Key: KJKPDYRSXUZSBE-UHFFFAOYSA-N
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Description

Fmoc-PEG5-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG spacer with five ethylene glycol units, and a terminal hydroxyl group. The Fmoc group is commonly used as a protective group for amines in organic synthesis, while the PEG spacer increases the solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG5-alcohol typically involves the reaction of Fmoc-protected amine with a PEG derivative. One common method is to react Fmoc-chloride with a PEG5-alcohol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization .

Scientific Research Applications

Chemistry

Fmoc-PEG5-alcohol is widely used in solid-phase peptide synthesis (SPPS) as a linker to attach peptides to solid supports. The PEG spacer provides flexibility and reduces steric hindrance during peptide synthesis .

Biology

In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEG spacer enhances the solubility and stability of the modified biomolecules .

Medicine

This compound is used in the development of drug delivery systems. The PEG spacer improves the pharmacokinetics and bioavailability of drugs by increasing their solubility and reducing their immunogenicity .

Industry

In the industrial sector, this compound is used in the synthesis of antibody-drug conjugates (ADCs). The PEG spacer helps to improve the stability and solubility of the conjugates .

Mechanism of Action

The mechanism of action of Fmoc-PEG5-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. The free amine can then participate in various conjugation reactions with other molecules. The PEG spacer increases the solubility and stability of the compound, while the hydroxyl group allows for further derivatization .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-PEG2-alcohol
  • Fmoc-PEG4-alcohol
  • Fmoc-PEG6-alcohol
  • Fmoc-PEG8-alcohol
  • Fmoc-PEG12-alcohol
  • Fmoc-PEG24-alcohol

Uniqueness

Fmoc-PEG5-alcohol is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential, such as in SPPS and drug delivery systems .

Properties

Molecular Formula

C25H33NO7

Molecular Weight

459.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H33NO7/c27-10-12-30-14-16-32-18-17-31-15-13-29-11-9-26-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24,27H,9-19H2,(H,26,28)

InChI Key

KJKPDYRSXUZSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCO

Origin of Product

United States

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